

# Technical Guide: 1-Chloro-4-(4-pyridinylmethyl)phthalazine (CAS 101094-85-3)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                           |
|----------------|-------------------------------------------|
| Compound Name: | 1-Chloro-4-(4-pyridinylmethyl)phthalazine |
| Cat. No.:      | B029344                                   |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Chloro-4-(4-pyridinylmethyl)phthalazine**, a key intermediate in the synthesis of the vascular endothelial growth factor receptor (VEGFR) inhibitor, Vatalanib. This document includes a summary of its known properties, a detailed synthesis protocol, and an analysis of its role in medicinal chemistry. The information is intended to support researchers and professionals in the fields of drug discovery and development.

## Introduction

**1-Chloro-4-(4-pyridinylmethyl)phthalazine** is a heterocyclic organic compound belonging to the phthalazine class. Its chemical structure, featuring a reactive chlorine atom, makes it a valuable precursor for the synthesis of more complex molecules. The primary significance of this compound lies in its role as a crucial building block for Vatalanib, a multi-targeted tyrosine kinase inhibitor that has been investigated for its anti-angiogenic properties in cancer therapy. Understanding the properties and synthesis of this intermediate is therefore essential for the development of related therapeutic agents.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **1-Chloro-4-(4-pyridinylmethyl)phthalazine** is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Chemical and Physical Properties of **1-Chloro-4-(4-pyridinylmethyl)phthalazine**

| Property          | Value                                            |
|-------------------|--------------------------------------------------|
| CAS Number        | 101094-85-3                                      |
| Molecular Formula | C <sub>14</sub> H <sub>10</sub> ClN <sub>3</sub> |
| Molecular Weight  | 255.71 g/mol                                     |
| Melting Point     | 170-172 °C                                       |
| Boiling Point     | 498.6 °C (Predicted)                             |
| Density           | 1.314 g/cm <sup>3</sup> (Predicted)              |
| Appearance        | Off-white to yellow solid                        |
| Solubility        | Soluble in methanol and chloroform               |

## Synthesis

The synthesis of **1-Chloro-4-(4-pyridinylmethyl)phthalazine** is a multi-step process that begins with readily available starting materials. The following is a detailed experimental protocol for its preparation.

## Experimental Protocol: Synthesis from Phthalic Anhydride

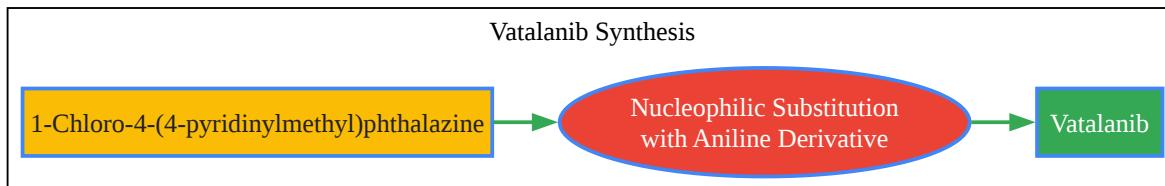
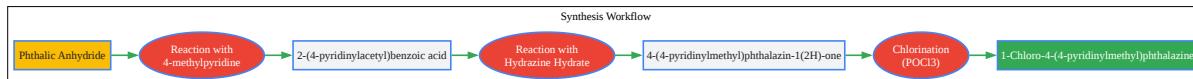
This synthesis involves a four-step reaction sequence starting from phthalic anhydride.

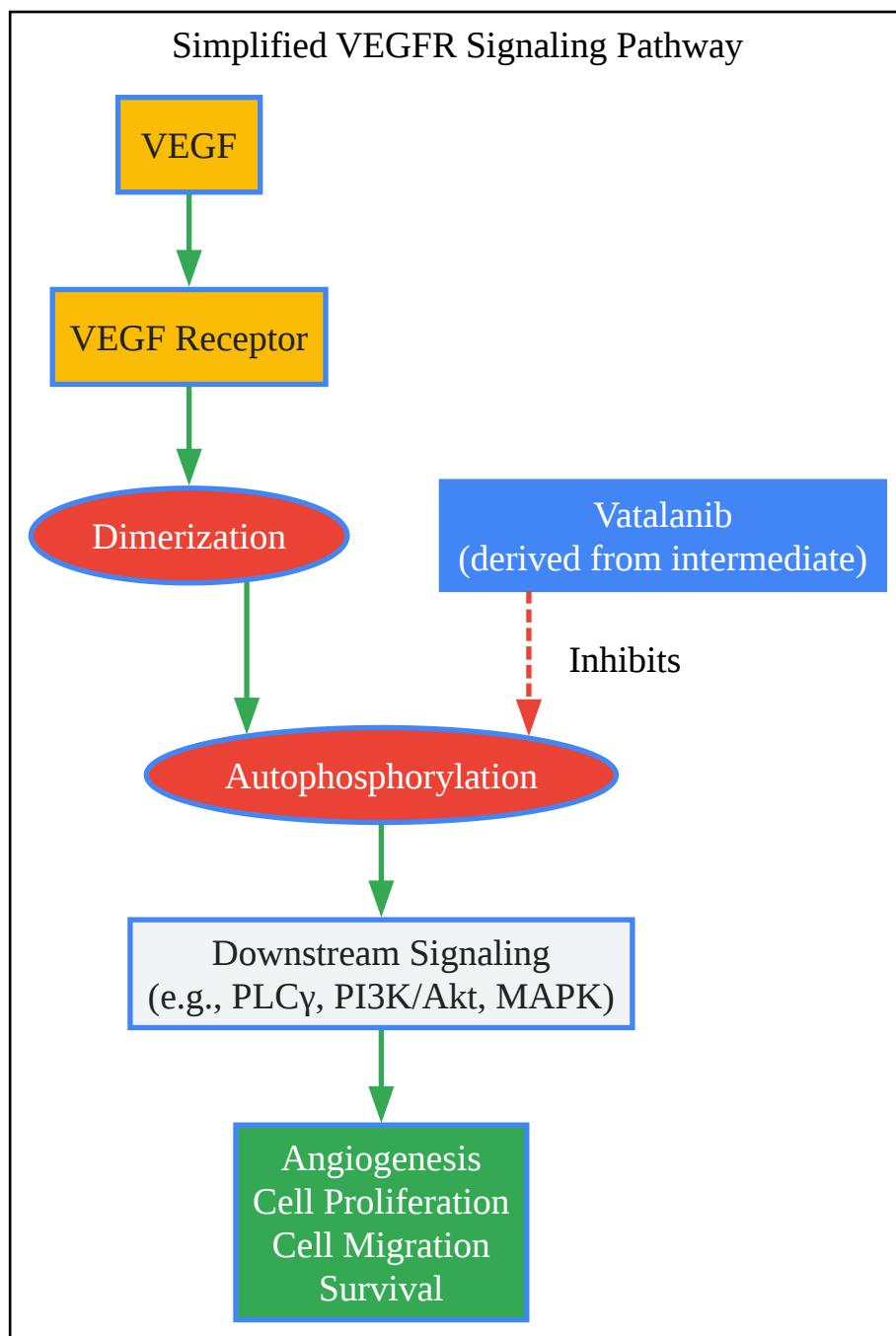
### Step 1: Synthesis of 2-(4-pyridinylacetyl)benzoic acid

- Materials: Phthalic anhydride, 4-methylpyridine, acetic anhydride.

- Procedure: A mixture of phthalic anhydride and 4-methylpyridine is heated in acetic anhydride. The reaction mixture is then cooled and the product is precipitated by the addition of water. The crude product is filtered, washed with water, and dried.

#### Step 2: Synthesis of 4-(4-pyridinylmethyl)phthalazin-1(2H)-one



- Materials: 2-(4-pyridinylacetyl)benzoic acid, hydrazine hydrate, ethanol.
- Procedure: 2-(4-pyridinylacetyl)benzoic acid is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. After cooling, the product crystallizes, is filtered, washed with cold ethanol, and dried.


#### Step 3: Chlorination to **1-Chloro-4-(4-pyridinylmethyl)phthalazine**

- Materials: 4-(4-pyridinylmethyl)phthalazin-1(2H)-one, phosphorus oxychloride ( $\text{POCl}_3$ ).
- Procedure: 4-(4-pyridinylmethyl)phthalazin-1(2H)-one is suspended in phosphorus oxychloride and the mixture is heated under reflux. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The precipitated product is filtered, washed with water, and dried.

#### Step 4: Purification

- The crude **1-Chloro-4-(4-pyridinylmethyl)phthalazine** can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Technical Guide: 1-Chloro-4-(4-pyridinylmethyl)phthalazine (CAS 101094-85-3)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b029344#1-chloro-4-4-pyridinylmethyl-phthalazine-cas-101094-85-3-properties>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)